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AHL Detection Sensor Systems

Sensor
System

Core Principle /
Components

Reported Detection
Limit

Key Features /
Applications

| GFP-based Bacterial Sensor [1] | Engineered E. coli with V. fischeri LuxR and PluxI promoter

controlling expression of unstable GFMmut3* [1] | 5 nM N-3-oxohexanoyl-L-homoserine lactone [1] | •

Single-cell level detection via epifluorescent microscopy • Real-time measurement of AHL fluctuations •

Broad spectrum AHL detection [1] | | Mammalian Cell Sensor [2] | Engineered mammalian cells expressing

modified LuxR-type proteins from P. aeruginosa (e.g., LasR, RhlR) acting as AHL-dependent transcription

factors [2] | Characterized for 3O-C12-HSL, C4-HSL, and others; specific threshold not detailed in search

results [2] | • Screen for AHL-mimicking or interfering compounds in plant/animal extracts • Study AHL

inactivation in different cell types [2] | | Mathematical Model (Synthetic Circuit) [3] | Model of E. coli

with V. fischeri LuxI/LuxR system controlling lethal gene ccdB expression [3] | N/A (Theoretical study) | •

Quantifies optimal IPTG induction for population density control • Predicts system dynamics and oscillatory

behaviors [3] |

Key Experimental Protocols
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Here are detailed methodologies for the key AHL detection experiments cited in the tables.

Protocol: GFP-Based AHL Detection in Bacteria [1]

This protocol describes the construction and use of a live bacterial sensor for detecting a broad spectrum of

AHLs at single-cell resolution.

Sensor Strain Construction: Clone the luxR gene and PluxI promoter from Vibrio fischeri
upstream of a gene encoding an unstable variant of GFPmut3* (e.g., gfp(ASV)) in a suitable plasmid
vector (e.g., pUC18Not). The instability of the GFP is crucial for monitoring real-time fluctuations in

AHL concentration [1].
Transformation: Introduce the constructed plasmid (e.g., pJBA89, pJBA132) into the desired

bacterial host strain (e.g., E. coli MT102). A broad-host-range vector (e.g., pME6031) can be used for
application in other bacterial species [1].

Exposure to AHL:
Co-culture the sensor strain with the AHL-producing bacteria of interest, or
Incubate the sensor strain with cell-free culture supernatants or purified AHL molecules [1].

Detection and Measurement:
Population-Level: Measure fluorescence intensity using a plate reader or fluorometer.
Single-Cell Level: Use epifluorescent microscopy to visualize and quantify GFP expression

in individual bacterial cells, allowing for the monitoring of local AHL concentrations within a
mixed community [1].

Protocol: AHL Detection in Mammalian Cells [2]

This method repurposes bacterial LuxR-type proteins to function as AHL-dependent transcription factors

inside mammalian cells.

Engineer the Receptor Protein: Modify the coding sequence of a LuxR-type protein (e.g., LasR from

P. aeruginosa) to include a nuclear localization signal (NLS) from SV40 T antigen. This ensures the
protein localizes to the mammalian cell nucleus upon expression [2].

Construct a Hybrid Transcription Factor: Fuse the engineered LuxR-type protein to a strong
transcriptional activation domain (e.g., three copies of the VP16 TAD, referred to as "T3N") [2].

Design the Reporter Plasmid: Clone the engineered fusion protein gene into a mammalian
expression vector under a constitutive promoter. Include a reporter gene (e.g., luciferase, GFP)

downstream of a promoter containing the specific DNA binding sequence for the LuxR-type protein
(e.g., the las box for LasR) [2].
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Cell Culture and Transfection: Seed mammalian cells (e.g., HEK293) and transfect them with the

constructed reporter plasmid [2].
Stimulation and Assay: Expose the transfected cells to the cognate AHL signal (e.g., 3O-C12-HSL

for LasR). After incubation, measure reporter gene activity (e.g., luminescence or fluorescence) to
quantify AHL detection [2].

Key Troubleshooting FAQs

What is the minimum number of bacteria needed to detect AHL?

Answer: There is no universal minimum number. The critical factor is achieving a threshold
local concentration of the AHL autoinducer, which depends on the sensor system's
sensitivity, the volume and diffusion characteristics of the environment, and the
production rate of the signal by the bacteria [4]. In a confined space like a developing biofilm,

a few dozen cells might initiate signaling, while in a large, well-mixed volume, millions of cells
may be required [4].

My AHL sensor shows no signal even at high cell densities. What could be wrong?

Check for AHL Degradation: The environment might contain AHL-degrading enzymes
(lactonases, acylases) produced by other bacteria or the host, which break down the signal [5]

[6].
Verify Signal-Receptor Specificity: Ensure your sensor is designed for the specific type of

AHL being produced (e.g., C4-HSL vs. 3O-C12-HSL). Mismatched pairs will not activate the
receptor [2] [5].

Confirm Sensor Functionality: Check the integrity of your genetic construct and the health of
your sensor strain. Use a known concentration of purified AHL as a positive control to validate

the system [1].

The signal from my GFP sensor is persistent and doesn't reflect real-time AHL levels.

Solution: Use a gene encoding an unstable variant of GFP with a short half-life (e.g., 40

minutes). Standard GFP is extremely stable and its signal accumulates, preventing the
monitoring of dynamic changes [1].

AHL Detection System Workflow
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To help visualize the decision-making process for setting up an AHL detection experiment, the following

flowchart outlines the key considerations:

AHL Detection Experimental Workflow

Define Experimental Goal

Need single-cell resolution
or real-time AHL fluctuations?

Working with mammalian cells or
screening for host-AHL interactions?

 No

Use GFP-Based
Bacterial Sensor

 Yes

Studying system dynamics
or predictive modeling?

 No

Use Engineered
Mammalian Cell System

 Yes

Employ Mathematical
Modeling

 Yes

Proceed to Detailed
Experimental Protocol

 No
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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